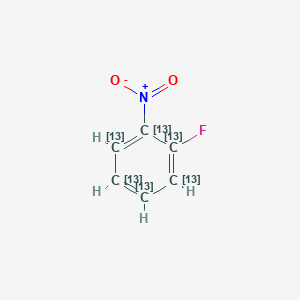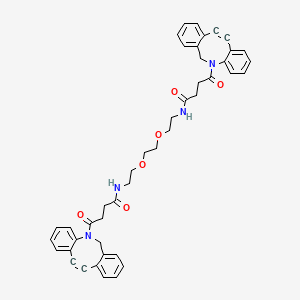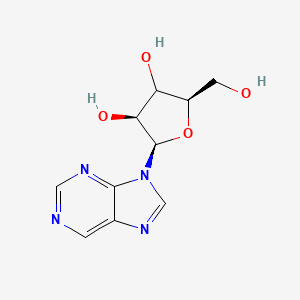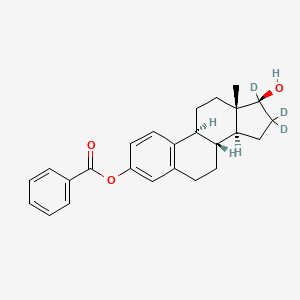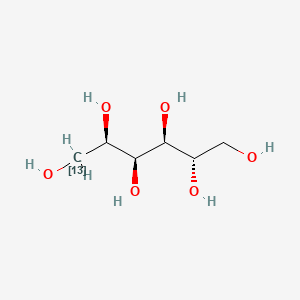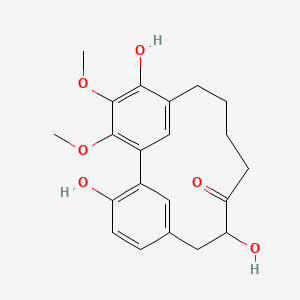
(Phe2,Orn8)-oxytocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phe2,Orn8)-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. It is a selective V1 vasopressin agonist, which means it specifically targets the V1 vasopressin receptors. This compound is known for inducing sustained contractility in the rabbit epididymis with an EC50 value of 280 nM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phe2,Orn8)-oxytocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of amino acids in this compound is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between the cysteine residues at positions 1 and 6 . The synthesis typically involves the following steps:
Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Release of the peptide from the resin.
Oxidation: Formation of the disulfide bridge between cysteine residues.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Phe2,Orn8)-oxytocin can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of specific amino acids in the peptide sequence.
Common Reagents and Conditions
Oxidation: Typically performed using iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of protected amino acids and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions include various analogs of this compound with different amino acid substitutions, which can alter the biological activity of the peptide .
Applications De Recherche Scientifique
(Phe2,Orn8)-oxytocin has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions involving vasopressin receptors, such as certain cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mécanisme D'action
(Phe2,Orn8)-oxytocin exerts its effects by binding to V1 vasopressin receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in the release of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately cause an increase in intracellular calcium levels and subsequent muscle contraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxytocin: The natural hormone with similar structure but different receptor selectivity.
Vasopressin: Another peptide hormone with broader receptor activity, including V1 and V2 receptors.
Desmopressin: A synthetic analog of vasopressin with selective V2 receptor activity.
Uniqueness
(Phe2,Orn8)-oxytocin is unique due to its selective agonism for V1 vasopressin receptors, which makes it a valuable tool for studying V1 receptor-mediated processes without the confounding effects of V2 receptor activation .
Propriétés
Formule moléculaire |
C42H65N13O11S2 |
|---|---|
Poids moléculaire |
992.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
Clé InChI |
DHMCDFJJCGVQSC-OVCMMVBBSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



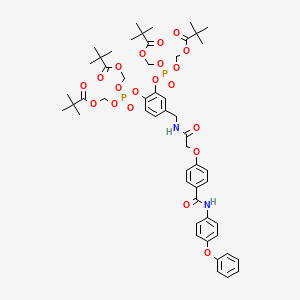
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
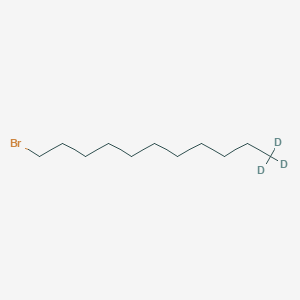
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

